molecular formula C13H15F2NO5S B4089496 methyl (2R,4S)-1-(2,4-difluorophenyl)sulfonyl-4-hydroxypiperidine-2-carboxylate

methyl (2R,4S)-1-(2,4-difluorophenyl)sulfonyl-4-hydroxypiperidine-2-carboxylate

Cat. No.: B4089496
M. Wt: 335.33 g/mol
InChI Key: PWXAKCGFUNVFDW-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R,4S)-1-(2,4-difluorophenyl)sulfonyl-4-hydroxypiperidine-2-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,4S)-1-(2,4-difluorophenyl)sulfonyl-4-hydroxypiperidine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

    Sulfonylation: The sulfonyl group can be added through a sulfonylation reaction using a sulfonyl chloride reagent.

    Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-1-(2,4-difluorophenyl)sulfonyl-4-hydroxypiperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonyl group would yield a sulfide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of methyl (2R,4S)-1-(2,4-difluorophenyl)sulfonyl-4-hydroxypiperidine-2-carboxylate would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors to modulate signaling pathways.

    Pathways Involved: The compound could affect various molecular pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,4S)-1-(phenyl)sulfonyl-4-hydroxypiperidine-2-carboxylate: Similar structure but lacks the difluorophenyl group.

    Methyl (2R,4S)-1-(2,4-dichlorophenyl)sulfonyl-4-hydroxypiperidine-2-carboxylate: Similar structure but contains chlorine atoms instead of fluorine.

Uniqueness

The presence of the difluorophenyl group in methyl (2R,4S)-1-(2,4-difluorophenyl)sulfonyl-4-hydroxypiperidine-2-carboxylate may confer unique properties, such as increased lipophilicity or enhanced biological activity, compared to similar compounds.

Properties

IUPAC Name

methyl (2R,4S)-1-(2,4-difluorophenyl)sulfonyl-4-hydroxypiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO5S/c1-21-13(18)11-7-9(17)4-5-16(11)22(19,20)12-3-2-8(14)6-10(12)15/h2-3,6,9,11,17H,4-5,7H2,1H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXAKCGFUNVFDW-GXSJLCMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1S(=O)(=O)C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CCN1S(=O)(=O)C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2R,4S)-1-(2,4-difluorophenyl)sulfonyl-4-hydroxypiperidine-2-carboxylate
Reactant of Route 2
methyl (2R,4S)-1-(2,4-difluorophenyl)sulfonyl-4-hydroxypiperidine-2-carboxylate
Reactant of Route 3
methyl (2R,4S)-1-(2,4-difluorophenyl)sulfonyl-4-hydroxypiperidine-2-carboxylate
Reactant of Route 4
methyl (2R,4S)-1-(2,4-difluorophenyl)sulfonyl-4-hydroxypiperidine-2-carboxylate
Reactant of Route 5
methyl (2R,4S)-1-(2,4-difluorophenyl)sulfonyl-4-hydroxypiperidine-2-carboxylate
Reactant of Route 6
methyl (2R,4S)-1-(2,4-difluorophenyl)sulfonyl-4-hydroxypiperidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.